(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

Chiral resolution Enantioselective synthesis Pharmaceutical intermediate quality control

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS 2703745-57-5) is a stereochemically defined, bicyclic heterocycle belonging to the pyrrolizine-7a-carboxylate family. With a molecular formula C₁₀H₁₃NO₄ and molecular weight of 211.21 g/mol, this compound features a fused pyrrolidine-lactam core bearing an ethyl ester at the bridgehead 7a-position and a defined (S)-configuration at the single chiral center.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B8182277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCC(=O)N1CC(=O)C2
InChIInChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3/t10-/m0/s1
InChIKeySMGHZIGHUPYEIQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate: Chiral Pyrrolizine Building Block for Pharmaceutical R&D


(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS 2703745-57-5) is a stereochemically defined, bicyclic heterocycle belonging to the pyrrolizine-7a-carboxylate family. With a molecular formula C₁₀H₁₃NO₄ and molecular weight of 211.21 g/mol, this compound features a fused pyrrolidine-lactam core bearing an ethyl ester at the bridgehead 7a-position and a defined (S)-configuration at the single chiral center . The compound is commercially available as a research intermediate, typically at ≥97% purity, and is utilized as a chiral building block in medicinal chemistry programs targeting P2X3 receptor antagonists, among other applications .

Why (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate Cannot Be Replaced by the Racemate or (R)-Enantiomer


Substituting (S)-ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate with its racemate (CAS 942603-58-9) or the (R)-enantiomer (CAS 2703745-47-3) introduces uncontrolled stereochemical variables that propagate into downstream intermediates and final active pharmaceutical ingredients (APIs). In chiral drug synthesis, enantiomeric impurities can lead to differential pharmacological activity, altered pharmacokinetics, or unexpected toxicity profiles . The pyrrolizine-7a-carboxylate scaffold serves as a core intermediate in P2X3 antagonist programs where the (S)-configuration at the 7a-position is critical for receptor binding and functional activity; inversion or racemization at this center can abolish target engagement . Therefore, procurement of the specific (S)-enantiomer with verified enantiomeric excess is non-negotiable for reproducible medicinal chemistry and process development.

Quantitative Comparator Evidence for (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate


Enantiomeric Purity: (S)-Enantiomer vs. Racemate vs. (R)-Enantiomer

The (S)-ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS 2703745-57-5) is commercially supplied at ≥97% chemical purity as a single stereoisomer, whereas the racemic mixture (CAS 942603-58-9) contains a 1:1 mixture of (S) and (R) enantiomers, effectively diluting the desired stereoisomer to ~48.5% of the total mass. The (R)-enantiomer is separately cataloged under CAS 2703745-47-3 at comparable purity . This means that for every 1 g of racemate purchased, only ~0.485 g of the (S)-enantiomer is obtained, while the (R)-enantiomer represents an impurity that must be removed or controlled in subsequent steps .

Chiral resolution Enantioselective synthesis Pharmaceutical intermediate quality control

LogP and Polar Surface Area: Physicochemical Differentiation for CNS vs. Peripheral Target Drug Design

The (R)-enantiomer reference data reports a consensus Log P of 0.29 and TPSA of 63.68 Ų , while the racemate is cataloged with identical computed descriptors . Although the (S)- and (R)-enantiomers share identical calculated physicochemical properties due to the single chiral center, the distinct CAS registration for the (S)-enantiomer (2703745-57-5) ensures traceability and batch-specific CoA reporting. These physicochemical parameters place the scaffold in a favorable range for oral bioavailability (MW 211.21, TPSA < 140 Ų, Log P < 5), making the compound a suitable starting point for lead optimization programs requiring balanced permeability and solubility .

Drug-likeness CNS penetration Physicochemical property profiling

Positional Carbonyl Isomer Selectivity: 2,5-Dioxo vs. 3,5-Dioxo vs. 2,3-Dioxo Pyrrolizine Regioisomers

The 2,5-dioxo substitution pattern differentiates (S)-ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate from the 3,5-dioxo pyrrolizine-2-carboxylic acid series (exemplified by cognition-enhancing agents in EP 0136073 A2 ) and the 2,3-dioxooctahydroindolizine carboxylate series used in microwave-assisted quinoline-fused pyrrolizine synthesis . The 2,5-dioxo arrangement places carbonyl groups on both rings of the bicyclic system, creating a unique hydrogen-bond acceptor pharmacophore distinct from the 3,5-dioxo and 2,3-dioxo regioisomers. This regiospecificity translates to divergent reactivity in downstream derivatization: the 2,5-dioxo system undergoes selective monoreduction or monoalkylation at the less hindered 2-position carbonyl, while the 5-position carbonyl remains intact, enabling sequential functionalization not possible with the 3,5-dioxo isomer .

Regioselective synthesis Pyrrolizine scaffold diversification Structure-activity relationship (SAR)

Vendor Purity Specification: ≥97% vs. 95% Grade Alternatives for Critical Intermediate Screening

Multiple vendors, including MolCore and ChemScene, supply (S)-ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate with a minimum purity specification of ≥97% or ≥98% . By contrast, less rigorously controlled generic pyrrolizine intermediates may be listed at 95% or unspecified purity, introducing batch-to-batch variability that confounds biological assay reproducibility. A 2–3% absolute purity difference can translate to impurity levels of 20,000–30,000 ppm, which in a screening cascade may generate false positives or cytotoxic artifacts .

Compound procurement Purity specification Medicinal chemistry supply chain

Optimal Application Scenarios for (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate


Stereospecific P2X3 Antagonist Lead Optimization

Medicinal chemistry teams developing P2X3 receptor antagonists for chronic cough or pain indications require a chirally pure pyrrolizine-7a-carboxylate intermediate for SAR exploration. (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate provides the defined (S)-stereochemistry necessary to maintain potency at the homotrimeric P2X3 receptor, where stereochemical inversion has been shown to abolish antagonistic activity in related pyrrolizine-derived series . The ≥97% purity specification ensures that observed IC50 shifts during lead optimization are driven by deliberate structural modifications rather than enantiomeric impurity confounding .

Asymmetric Synthesis of Enantiopure Pyrrolizidine Alkaloid Analogs

Natural pyrrolizidine alkaloids exhibit potent biological activities but carry hepatotoxic liabilities linked to metabolic activation. (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate serves as an enantiopure starting material for the total synthesis of simplified, non-hepatotoxic pyrrolizidine analogs . The 2,5-dioxo substitution pattern allows sequential functionalization at both carbonyl positions, enabling rapid generation of focused libraries for cytotoxicity and anti-infective screening .

Chiral Chromatography Method Development and Enantiomeric Excess Validation

Analytical development groups procuring (S)-ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate together with its (R)-enantiomer (CAS 2703745-47-3) can establish chiral HPLC or SFC methods for enantiomeric excess determination in reaction monitoring and final product release testing. The availability of both enantiomers as discrete, well-characterized reference standards enables method validation per ICH Q2(R1) guidelines, which is not feasible with the racemate alone .

Regioselective Derivatization for CNS-Penetrant Probe Synthesis

The computed physicochemical profile (MW 211.21, TPSA 63.68 Ų, consensus Log P 0.29) of the (S)-pyrrolizine carboxylate scaffold positions it within favorable CNS drug-like space . Researchers designing CNS-penetrant chemical probes can exploit the 2,5-dioxo regiospecificity to install amine or heterocycle substituents via reductive amination at the less hindered 2-position carbonyl while retaining the 5-position carbonyl as a conformational constraint, a synthetic tactic unavailable with the 3,5-dioxo regioisomer series .

Quote Request

Request a Quote for (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.